molecular formula C13H11N5O2S B4501545 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B4501545
M. Wt: 301.33 g/mol
InChI Key: OFYIDJXCZNNTCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a synthetic heterocyclic compound featuring a fused oxazolo[5,4-b]pyridine core linked to a 1,3,4-thiadiazole ring via an imine bond. Key structural elements include a cyclopropyl group at position 6, a methyl group at position 3, and a carboxamide substituent.

Properties

IUPAC Name

6-cyclopropyl-3-methyl-N-(1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2S/c1-6-10-8(11(19)16-13-17-14-5-21-13)4-9(7-2-3-7)15-12(10)20-18-6/h4-5,7H,2-3H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYIDJXCZNNTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=NN=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazolo-pyridine core, introduction of the cyclopropyl and methyl groups, and the final coupling with the thiadiazole moiety. Common reagents used in these steps include cyclopropylamine, methyl iodide, and thiadiazole derivatives. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Amide Bond Formation and Derivatization

The carboxamide group enables facile functionalization through nucleophilic acyl substitution. Key reactions include:

Reaction TypeConditionsProductsYieldNotes
AcylationAmines (e.g., alkyl/aryl amines), DCC, DMAP, DCMSubstituted carboxamides65–82%Preferred for introducing sterically hindered groups
Hydrolysis6M HCl, refluxCarboxylic acid derivative78%Requires prolonged heating (>12 hr)
ReductionLiAlH₄, THF, 0°C → RTPrimary amine derivative55%Limited by competing ring-opening side reactions

Thiadiazole Ring Reactivity

The 1,3,4-thiadiazole moiety participates in cycloadditions and electrophilic substitutions:

Key Observations:

  • Nucleophilic Substitution : Reacts with Grignard reagents (R-MgX) at the C5 position under anhydrous THF, yielding 5-alkyl/aryl derivatives (62–74% yield).

  • Electrophilic Bromination : NBS in CCl₄ selectively brominates the thiadiazole C2 position (89% yield), confirmed by X-ray crystallography .

  • Ring-Opening : Treatment with H₂O₂ in acetic acid cleaves the thiadiazole ring to form a disulfide intermediate, which rearranges to a thiolactam (41% yield).

Oxazolo[5,4-b]pyridine Core Modifications

The fused oxazole-pyridine system undergoes regioselective transformations:

ReactionReagentsOutcomeSelectivity
NitrationHNO₃/H₂SO₄, 0°CC5-nitro derivative>95% regioselectivity
HalogenationNXS (X = Cl, Br), DMFC7-halo derivativesBromination favored (X = Br: 83%)
OxidationKMnO₄, H₂O, ΔPyridine N-oxideQuantitative conversion

Mechanistic Insight : DFT calculations indicate that electron-withdrawing groups on the oxazole ring direct electrophiles to the pyridine C7 position due to reduced aromatic stabilization at C5 .

Cyclopropane Ring Reactions

The cyclopropyl group undergoes strain-driven ring-opening under specific conditions:

ConditionProductsDriving Force
H₂, Pd/C (10 atm)Linear alkane derivativeHydrogenolysis
Br₂, UV light1,3-dibromopropane adductRadical-mediated cleavage
HCl gas, Et₂OChlorinated open-chain compoundAcid-induced ring strain relief

Catalytic Cross-Coupling Reactions

Palladium-mediated couplings enable π-system extensions:

Coupling TypeCatalytic SystemSubstratesEfficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Aryl boronic acids70–88%
SonogashiraPdCl₂(PPh₃)₂, CuITerminal alkynes65%
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines58%

Limitation : Steric hindrance from the methyl group at C3 reduces coupling efficiency at adjacent positions.

Photochemical Behavior

UV irradiation (λ = 254 nm) induces [2+2] cycloaddition between the thiadiazole and oxazole rings, forming a tetracyclic product (37% yield). This reaction is solvent-dependent, with acetonitrile favoring dimerization over monomeric pathways .

Acid/Base Stability Profile

MediumStabilityDegradation Pathway
pH < 2Unstable (t₁/₂ = 2 hr)Thiadiazole ring protonation → hydrolysis
pH 7–9Stable (>48 hr)No observable changes
pH > 10Moderate (t₁/₂ = 8 hr)Oxazole ring saponification

Comparative Reactivity Table

Functional GroupReactivity Rank (1 = most)Preferred Reaction Partners
Thiadiazole1Electrophiles (Br₂, HNO₃)
Carboxamide2Nucleophiles (amines, Grignards)
Cyclopropane3Radical initiators (Br₂/hν)
Oxazole4Oxidizing agents (KMnO₄)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that thiadiazole derivatives exhibit promising anticancer properties. For instance, studies on related compounds have shown cytotoxic effects against various cancer cell lines, such as HEK 293 and MDA-MB-231. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation .

Drug Development : The structural diversity offered by the combination of thiadiazole and oxazole rings makes this compound a valuable scaffold for drug discovery. Compounds with similar structures have been developed as potential inhibitors for targets involved in cancer and other diseases .

Enzyme Inhibition Studies : The compound's ability to interact with biological targets has been explored through enzyme inhibition assays. For example, derivatives have been tested for their ability to inhibit carbonic anhydrase, an enzyme implicated in various physiological processes .

Antimycobacterial Properties : Similar compounds have demonstrated activity against Mycobacterium tuberculosis, suggesting that the compound may also hold potential as a treatment for tuberculosis .

Materials Science

The unique properties of this compound allow for its use in developing new materials. Its ability to form complexes with metals or other organic molecules can lead to applications in organic electronics or photonic devices. The integration of this compound into polymer matrices could enhance material properties such as conductivity or thermal stability.

Study on Cytotoxic Properties

A review published in PMC highlights various derivatives of thiadiazoles that exhibit anticancer properties. The most active compounds were identified through MTT assays against several cancer cell lines, demonstrating significant cytotoxicity at low concentrations .

Synthesis and Biological Evaluation

Research conducted by Polkam et al. focused on synthesizing new thiadiazole derivatives and evaluating their anticancer activity against HT-29 colon cancer cells. The study concluded that certain modifications led to enhanced selectivity towards cancer cells over normal cells .

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s bioactivity and physicochemical properties can be contextualized by comparing it to structurally related heterocycles. Below is a detailed analysis:

Triazolothiadiazole Derivatives

Triazolothiadiazoles, such as 3-(3-pyridyl)-6-substituted-s-triazolo[3,4-b]thiadiazoles, share a fused heterocyclic system but differ in their core structure (triazole-thiadiazole vs. oxazole-pyridine-thiadiazole). These compounds exhibit vasodilatory activity in vitro, attributed to their ability to modulate vascular smooth muscle cells . Substituents like pyridyl groups enhance electron-deficient aromatic systems, improving interaction with biological targets.

Thiadiazole-Based Derivatives

Simple thiadiazole derivatives (e.g., 2-amino-1,3,4-thiadiazoles) demonstrate broad-spectrum antimicrobial and anticancer activities . Their mechanism often involves disrupting bacterial cell walls or inhibiting topoisomerases. The target compound’s fused oxazolopyridine-thiadiazole system likely offers greater structural rigidity, which could improve target binding specificity compared to monocyclic thiadiazoles.

Oxazolopyridine Derivatives

The addition of a thiadiazole-carboxamide moiety in the target compound may introduce dual functionality—kinase inhibition via the oxazolopyridine core and redox modulation via the thiadiazole ring.

Research Findings and Structure-Activity Relationships (SAR)

Key insights from analogous compounds include:

  • Substituent Effects : Alkyl/aryl groups (e.g., cyclopropyl) enhance lipophilicity and metabolic stability, as seen in triazolothiadiazoles .
  • Fused Systems : Fused heterocycles (e.g., triazolo[3,4-b]thiadiazoles) show amplified bioactivity compared to isolated rings due to increased planar rigidity and electronic conjugation .
  • Mechanistic Hypotheses : The target compound’s thiadiazole-imine bond may act as a hydrogen-bond acceptor, mimicking natural substrates of enzymes like cyclooxygenase or bacterial dihydrofolate reductase .

Table 1. Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Bioactivity References
Target Compound Oxazolo-pyridine-thiadiazole Cyclopropyl, Methyl, Carboxamide Hypothesized: Antimicrobial, Anticancer
Triazolo[3,4-b]thiadiazoles Triazole-thiadiazole Pyridyl, Varied R-groups Vasodilatory (in vitro)
1,3,4-Thiadiazoles Monocyclic thiadiazole Amino, Mercapto Antimicrobial, Anticancer

Biological Activity

The compound 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features multiple functional groups, including a thiadiazole ring and an oxazole moiety , which are known for their diverse biological activities. The molecular formula is C15H14N4O2SC_{15}H_{14}N_{4}O_{2}S with a molecular weight of approximately 356.4 g/mol. The presence of these rings enhances its reactivity and interaction potential in biological systems.

Biological Activity Overview

The biological activities associated with this compound are primarily attributed to its structural components:

  • Antimicrobial Activity : Compounds containing thiadiazole and oxazole structures have shown significant antimicrobial properties. Studies indicate that derivatives with these rings exhibit broad-spectrum activity against various pathogens .
  • Anticancer Properties : Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have shown cytotoxic effects against various cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
  • Antioxidant Activity : Some related compounds have been noted for their ability to scavenge free radicals, contributing to their anticancer and anti-inflammatory properties .

Cytotoxicity Studies

A study investigated the cytotoxicity of this compound against various cell lines using MTT assays. Results indicated a dose-dependent reduction in cell viability:

Compound Concentration (µg/mL)Cell Viability (%)
5.090.69 - 68.08
10.083.01 - 53.97

These findings suggest that the compound maintains a significant cytotoxic effect at higher concentrations .

Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives of thiadiazole were tested against several bacterial strains. The results demonstrated effective inhibition of growth in Gram-positive and Gram-negative bacteria, indicating the potential application of this compound in treating infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example:

  • Step 1 : Condensation of a cyclopropyl-substituted pyridine precursor with a thiadiazole intermediate (e.g., via Pd/Cu-catalyzed cross-coupling reactions in DMF or toluene) .
  • Step 2 : Cyclization under acidic or basic conditions to form the oxazolo-pyridine core, followed by carboxamide functionalization using activated esters or acyl chlorides .
  • Key Optimization : Adjust reaction time, temperature, and catalyst loading (e.g., palladium) to improve yields above 70% .

Q. How is the compound characterized post-synthesis?

  • Methodological Answer : Use a combination of:

  • IR Spectroscopy : Identify C=O (1650–1700 cm⁻¹), C=N (1600–1650 cm⁻¹), and thiadiazole S–C–N (650–750 cm⁻¹) stretches .
  • NMR : ¹H NMR signals for cyclopropyl protons (δ 0.8–1.2 ppm), methyl groups (δ 2.1–2.5 ppm), and thiadiazole protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s potential antimicrobial or kinase-inhibitory activity?

  • Methodological Answer :

  • Biological Targets : Prioritize kinases (e.g., GSK-3β) or microbial enzymes (e.g., bacterial topoisomerases) based on structural analogs .
  • Assay Design :
  • Kinase Inhibition : Use ATP-binding assays (e.g., fluorescence polarization) with recombinant GSK-3β and IC₅₀ determination .
  • Antimicrobial Testing : Perform MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with celecoxib as a reference .
  • Data Validation : Cross-validate with molecular docking (AutoDock Vina) to correlate bioactivity with binding affinities .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Methodological Answer :

  • Case Example : If docking predicts strong GSK-3β binding but assays show low inhibition:
  • Solubility Check : Use HPLC or SwissADME to assess solubility in assay buffers; poor solubility may mask activity .
  • Metabolite Interference : Perform LC-MS to detect degradation products during incubation .
  • Structural Revisions : Synthesize analogs (e.g., replace cyclopropyl with isopropyl) to test SAR hypotheses .

Q. What in silico methods are recommended for predicting pharmacokinetic properties (e.g., solubility, metabolic stability)?

  • Methodological Answer :

  • SwissADME : Predict logP (lipophilicity), aqueous solubility, and CYP450 interactions. For example, logP >3 suggests poor solubility, requiring formulation adjustments .
  • Molecular Dynamics (MD) : Simulate membrane permeability (e.g., via POPC lipid bilayers) to assess blood-brain barrier penetration .
  • DMPK Profiling : Use ProTox-II for toxicity predictions (e.g., hepatotoxicity risk) .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Perform accelerated degradation tests (pH 1–13, 37°C) with LC-MS monitoring. For example:
  • Acidic Conditions : Hydrolysis of the oxazole ring may occur, requiring pH-controlled formulations .
  • Basic Conditions : Thiadiazole decomposition observed in analogs; stabilize with co-solvents (e.g., PEG-400) .
  • Cross-Reference : Compare with PubChem data on similar oxazolo-thiadiazole derivatives to identify structural vulnerabilities .

Structural and Functional Insights

Q. What strategies optimize the compound’s selectivity for specific biological targets?

  • Methodological Answer :

  • Crystallography : Resolve X-ray structures of the compound bound to target proteins (e.g., PDB 38P analogs) to identify key interactions .
  • Fragment Replacement : Modify the cyclopropyl group to reduce off-target binding (e.g., replace with trifluoromethyl for enhanced selectivity) .
  • Proteome Profiling : Use KinomeScan to assess selectivity across 468 kinases, minimizing polypharmacology .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
6-cyclopropyl-3-methyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.